1-(3,5-Dimethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one
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Description
1-(3,5-Dimethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Scientific Research Applications
Polymorphism in Pharmaceuticals : A study by Lemmerer et al. (2011) on the co-crystal of polymorphic active pharmaceutical ingredients (APIs) highlights the importance of characterizing crystal forms for the development of pharmaceuticals. This research could be relevant for understanding how polymorphism affects the stability and efficacy of drugs, including those related to the queried compound (Lemmerer et al., 2011).
Computational and Spectroscopic Studies : Research by Salassa et al. (2008) on new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands explores charge transfer and dual emission by fine-tuning of excited states. Studies like these are crucial for designing compounds with specific optical or electronic properties, potentially applicable to the compound of interest (Salassa et al., 2008).
Synthesis and Evaluation of Novel Derivatives : Flefel et al. (2018) reported on the synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Such studies are pivotal for discovering new drugs and materials with antimicrobial, antioxidant, or other therapeutic activities, which could be relevant pathways for the application of the queried compound (Flefel et al., 2018).
Development of New Methodologies in Organic Synthesis : Research into new synthetic methodologies can provide insights into how complex molecules, such as the one , might be synthesized or modified for various applications. For example, the study by Magubane et al. (2017) on asymmetric transfer hydrogenation of ketones catalyzed by pyrazolyl ethyl pyridine complexes illustrates advances in catalysis that could be applied to the synthesis or functionalization of complex organic molecules (Magubane et al., 2017).
Properties
InChI |
InChI=1S/C22H21N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h5-12,17H,1,13-14H2,2-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBOJLMEGRJKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C=C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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